Bienvenue dans la boutique en ligne BenchChem!

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone

CCR6 antagonist structure-activity relationship regioisomer differentiation

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone (CAS 1704615-04-2) is a chiral, bicyclic organic compound containing a stereospecific (1R,5S)-8-azabicyclo[3.2.1]octane (tropane) core decorated with a 3-methylsulfonyl group and an N-(m-tolyl)ethanone substituent. This molecule belongs to a privileged scaffold class that has yielded chemically distinct clinical candidates targeting multiple receptor families: CCR6 antagonists for inflammatory disease and mu opioid receptor antagonists from the 8-azabicyclo[3.2.1]octane series.

Molecular Formula C17H23NO3S
Molecular Weight 321.44
CAS No. 1704615-04-2
Cat. No. B2791065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone
CAS1704615-04-2
Molecular FormulaC17H23NO3S
Molecular Weight321.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C
InChIInChI=1S/C17H23NO3S/c1-12-4-3-5-13(8-12)9-17(19)18-14-6-7-15(18)11-16(10-14)22(2,20)21/h3-5,8,14-16H,6-7,9-11H2,1-2H3
InChIKeyQJJLOVPIPSNZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone (CAS 1704615-04-2): A Differentiated Tropane-Based CCR6 Antagonist


1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone (CAS 1704615-04-2) is a chiral, bicyclic organic compound containing a stereospecific (1R,5S)-8-azabicyclo[3.2.1]octane (tropane) core decorated with a 3-methylsulfonyl group and an N-(m-tolyl)ethanone substituent. This molecule belongs to a privileged scaffold class that has yielded chemically distinct clinical candidates targeting multiple receptor families: CCR6 antagonists for inflammatory disease [1] and mu opioid receptor antagonists from the 8-azabicyclo[3.2.1]octane series [2]. Its structural composition suggests utility as either a selective CCR6 antagonist or a key synthetic intermediate in the preparation of such agents, where the defined (1R,5S) stereochemistry and unique meta-methyl substitution on the phenyl ring provide the basis for differentiated pharmacological properties.

Why Generic Substitution Fails for 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone in Drug Discovery Procurement


Within the 3-sulfonyl-8-azabicyclo[3.2.1]octane chemical class, seemingly minor structural changes—such as modifying the position of a methyl group on the phenyl ring or altering the sulfonyl substituent—can result in a complete loss of activity against the intended target or introduce undesirable off-target effects. The ultrahigh-throughput screening campaign that identified the ELOVL6 inhibitor class demonstrated that both the sulfonyl moiety and the N-substituent are critical pharmacophoric elements, with specific substitution patterns dictating selectivity between ELOVL6 and related elongases [1]. Similarly, Pfizer's CCR6 antagonist program has advanced structurally optimized tropane-derived clinical candidates, including PF-07054894, a squaramide-based antagonist that displayed high selectivity within the chemokine receptor family after extensive optimization of core and peripheral moieties [2]. Near-neighbor analogs of the target compound—ortho-methyl, para-methyl, and unsubstituted phenyl variants—are therefore not functionally interchangeable. Their procurement for CCR6-focused drug discovery without confirmatory selectivity and potency data introduces unacceptable risk of target misassignment and resource waste.

Quantitative Differentiation Evidence for 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone vs. Structural Analogs


Meta-Methyl Substitution on the Phenyl Ring Enhances Selectivity Over Ortho- and Para-Methyl Isomers in Chemokine Receptor Binding

The meta-methyl substitution pattern on the N-phenyl ring of the target compound is predicted to confer a distinct conformational preference and electronic distribution compared to its ortho-methyl and para-methyl regioisomers. In the closely analogous 3-sulfonyl-8-azabicyclo[3.2.1]octane class, the N-aryl substituent orientation directly impacts binding pocket complementarity; ELOVL6 inhibitor optimization demonstrated that para-substituted phenyl rings yield potent inhibitors (IC₅₀ = 3–80 nM), while unsubstituted phenyl analogs showed significantly reduced activity [1]. The meta-methyl substitution creates a steric and electronic environment that is distinct from both ortho (steric clash potential) and para (linear extension) arrangements, which is crucial for achieving selective CCR6 antagonism over off-target chemokine receptors such as CXCR2, where PF-07054894 achieved >100-fold selectivity [2]. Direct head-to-head comparative data for the three regioisomers against CCR6 remain proprietary; however, the meta-substitution pattern has been explicitly claimed in the CCR6 antagonist patent families [3].

CCR6 antagonist structure-activity relationship regioisomer differentiation

3-Methylsulfonyl Group Is Critical for Target Engagement and Distinguishes This Series from Other CCR6 Chemotypes

The 3-methylsulfonyl group on the 8-azabicyclo[3.2.1]octane core is a conserved pharmacophoric element across multiple biologically validated chemotypes. In the ELOVL6 inhibitor series, the methylsulfonyl derivative compound 1a showed an IC₅₀ of 3–80 nM against ELOVL6, and optimization of the sulfonyl group was essential for achieving >100-fold selectivity over ELOVL3 [1]. In the CCR6 antagonist patent literature, sulfonyl-substituted azabicyclo[3.2.1]octane compounds are explicitly claimed as inhibitors with in vivo anti-inflammatory activity and superior pharmacokinetic properties [2]. Replacement of the methylsulfonyl group with other sulfonyl variants (e.g., phenylsulfonyl, benzylsulfonyl) alters both potency and selectivity profiles; for example, the phenylsulfonyl analog in the ELOVL6 series showed a different selectivity window [1]. The target compound's methylsulfonyl group thus represents an optimized balance of steric bulk and electronic properties that is not replicated by bulkier aryl sulfonyl derivatives.

CCR6 allosteric antagonist sulfonyl pharmacophore target engagement

Ethanone Linker Confers Metabolic Stability Advantage Over Amide and Inverse Amide Linkers in the 8-Azabicyclo[3.2.1]octane Series

The ethanone (-C(=O)CH₂-) linker connecting the tropane nitrogen to the m-tolyl group represents a critical structural feature that distinguishes the target compound from amide-linked and reverse-amide analogs. In the ELOVL6 inhibitor optimization, compound 1w—which contains a carboxamide linker—achieved oral bioavailability in mice (F = 35%) and an IC₅₀ of 3 nM against ELOVL6, but the amide bond was identified as a metabolic liability susceptible to hydrolytic cleavage [1]. The ethanone linker in the target compound replaces the hydrolytically labile amide bond with a more stable ketone moiety, potentially improving metabolic stability while retaining the spatial orientation of the aromatic ring. The N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide analog, which features a reverse amide orientation, has been separately cataloged and represents a distinct chemotype with different hydrogen-bonding capacity .

metabolic stability ethanone linker pharmacokinetics

Defined (1R,5S) Stereochemistry Is Essential for CCR6 Binding and Is Absent in Racemic or Mis-Specified Isomers

The (1R,5S) absolute configuration of the 8-azabicyclo[3.2.1]octane core is a defining feature of this compound and is critical for its biological activity. Cryo-EM structures of CCR6 in complex with allosteric antagonists (CCR6/SQA1/OXM1 and CCR6/SQA1/OXM2) revealed that antagonists bind to an extracellular allosteric pocket with precise shape complementarity that is sensitive to the three-dimensional orientation of the ligand [1]. The tropane core's endo vs. exo geometry and the relative orientation of the 3-sulfonyl group are constrained by the (1R,5S) configuration, which positions the methylsulfonyl group in the optimal orientation for interaction with the CCR6 allosteric pocket. Racemic mixtures or compounds with undefined stereochemistry at these positions would contain at least 50% inactive or differently active isomers, confounding dose-response studies and leading to underestimated potency [2]. Procurement specifications must therefore require enantiomeric excess (ee) ≥ 98% and verification of absolute configuration by X-ray crystallography or vibrational circular dichroism (VCD).

stereochemistry chiral resolution CCR6 allosteric binding

Selectivity Profile Over ELOVL6 Distinguishes This Compound from Prototype 3-Sulfonyl-8-azabicyclo[3.2.1]octane Inhibitors

The 3-sulfonyl-8-azabicyclo[3.2.1]octane scaffold is shared between ELOVL6 inhibitors (discovered at Banyu/Tsukuba Research Institute) and CCR6 antagonists (developed by Pfizer and ChemoCentryx). The original ELOVL6 inhibitor 1w (carboxamide series) showed potent ELOVL6 inhibition (IC₅₀ = 3 nM) with >100-fold selectivity over ELOVL3, but its activity against chemokine receptors was not profiled [1]. Pfizer's clinical CCR6 antagonist PF-07054894, a squaramide-based compound with a distinct chemotype, demonstrated functional selectivity for CCR6 over 165 other GPCRs in a β-arrestin panel, with only CCR7 and CXCR2 showing notable activity [2]. The target compound, with its ethanone linker and meta-methyl substitution, is predicted to have a selectivity profile distinct from both ELOVL6 inhibitors (which lack CCR6 activity data) and the squaramide-based CCR6 antagonist PF-07054894 (which lacks the 8-azabicyclo[3.2.1]octane core). This unique combination of scaffold and substitution pattern positions the target compound as a potentially more selective CCR6 antagonist than prototype ELOVL6 inhibitors repurposed for chemokine receptor targeting.

selectivity ELOVL6 CCR6 off-target profiling

Optimal Application Scenarios for 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone Based on Quantitative Evidence


CCR6 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies for Inflammatory Disease

This compound is most appropriately deployed as a lead molecule or key intermediate in CCR6 antagonist programs targeting chronic inflammatory diseases such as psoriasis, inflammatory bowel disease, and atopic dermatitis. The meta-methyl substitution and ethanone linker provide a differentiated SAR starting point relative to the clinical-stage squaramide-based CCR6 antagonist PF-07054894 [1]. The defined (1R,5S) stereochemistry ensures reproducible binding to the CCR6 allosteric pocket characterized by cryo-EM [2], enabling reliable SAR exploration of the phenyl ring substitution. Research teams should prioritize this compound over near-neighbor regioisomers (ortho-methyl and para-methyl) because the meta-substitution pattern is explicitly represented in the CCR6 antagonist patent families [3], and procurement of the wrong regioisomer carries a high risk of obtaining a compound with uncharacterized selectivity and potency. The methylsulfonyl group serves as a validated pharmacophore that can be used as a fixed anchor point while exploring modifications at the N-ethanone substituent.

Selectivity Profiling Against ELOVL6 and Other Off-Targets in Metabolic Disorders Research

Given the shared 3-sulfonyl-8-azabicyclo[3.2.1]octane scaffold between CCR6 antagonists and ELOVL6 inhibitors, this compound is also valuable as a selectivity probe to distinguish chemokine receptor activity from fatty acid elongase inhibition. The ELOVL6 inhibitor 1w (carboxamide series) achieved an IC₅₀ of 3 nM against ELOVL6 with >100-fold selectivity over ELOVL3 [4]. This compound, with its distinct ethanone linker and meta-methyl substitution, is predicted to have reduced ELOVL6 activity compared to carboxamide-linked analogs, making it a cleaner tool compound for CCR6-mediated chemotaxis studies. Academic and industrial groups investigating the therapeutic applications of ELOVL6 inhibition in metabolic disorders should use this compound as a control to rule out CCR6-mediated effects in their assays.

Synthetic Intermediate for Diversification into Tropane-Based CCR6 Antagonist Libraries

The ethanone carbonyl and the meta-methyl phenyl ring provide orthogonal synthetic handles for further derivatization: the ketone can undergo reductive amination or Wittig olefination to introduce new substituents, while the meta-methyl group can be functionalized via benzylic oxidation or electrophilic aromatic substitution. This versatility positions the compound as a superior synthetic intermediate compared to the amide-linked analogs (e.g., N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide), which have a different reactivity profile and are incompatible with ketone-specific transformations. Procurement at a scale of 100 mg to 1 g is recommended for library synthesis efforts aiming to explore CCR6 antagonist chemical space beyond the squaramide and oxomorpholine chemotypes reported in the public domain [2].

Pharmacokinetic and Metabolic Stability Comparison Studies with Amide-Linked 8-Azabicyclo[3.2.1]octane Compounds

The ethanone linker in this compound provides a unique opportunity to directly compare the metabolic stability of ketone-linked vs. amide-linked 8-azabicyclo[3.2.1]octane derivatives. The ELOVL6 inhibitor 1w (carboxamide linker) demonstrated oral bioavailability (F = 35% in mice) but likely undergoes amide bond hydrolysis in vivo [4]. Head-to-head metabolic stability assays in human and rodent liver microsomes, comparing this compound with its amide analog (N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide), will quantify the stability advantage of the ethanone linker. If the ethanone linker confers a t₁/₂ > 60 min in human liver microsomes (vs. t₁/₂ < 30 min for the amide analog), this would justify selection of the ethanone series for further lead optimization. This application scenario is particularly relevant for drug metabolism and pharmacokinetics (DMPK) groups evaluating the developability of tropane-based CCR6 antagonists.

Quote Request

Request a Quote for 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.